molecular formula C12H20ClN B1455421 3,3-Dimethyl-1-phenylbutan-2-amine hydrochloride CAS No. 160204-35-3

3,3-Dimethyl-1-phenylbutan-2-amine hydrochloride

Cat. No. B1455421
M. Wt: 213.75 g/mol
InChI Key: WGZWZDYJOMTUMF-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-phenylbutan-2-amine hydrochloride , also known by its IUPAC name 3,3-dimethyl-1-phenyl-2-butanamine , is a chemical compound with the molecular formula C₁₂H₁₉N . It falls within the class of organic compounds known as amines. The compound is typically found in the form of a white crystalline powder .



Synthesis Analysis

The synthesis of 3,3-Dimethyl-1-phenylbutan-2-amine hydrochloride involves the reaction of appropriate starting materials. While specific synthetic routes may vary, one common method includes the alkylation of a suitable amine precursor with a 3,3-dimethyl-1-phenylbutan-2-yl halide (such as 3,3-dimethyl-1-phenylbutan-2-yl chloride). The reaction is typically carried out under controlled conditions, and the resulting product is then converted to its hydrochloride salt form.



Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-1-phenylbutan-2-amine hydrochloride consists of a central amine group (NH₂) attached to a 3,3-dimethyl-1-phenylbutan-2-yl moiety. The phenyl group contributes to its aromatic character, while the two methyl groups enhance its steric properties. The hydrochloride salt forms due to the protonation of the amine nitrogen by hydrochloric acid.



Chemical Reactions Analysis

3,3-Dimethyl-1-phenylbutan-2-amine hydrochloride can participate in various chemical reactions, including:



  • Alkylation : The amine nitrogen can undergo alkylation reactions with alkyl halides or other electrophiles.

  • Reductive Amination : Conversion of the carbonyl group (if present) to the corresponding amine using reducing agents.

  • Salt Formation : Interaction with acids to form different salts (e.g., hydrochloride, sulfate).



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts around 100-110°C .

  • Solubility : It is soluble in water due to its hydrochloride salt form.

  • Odor : May have a faint amine-like odor.

  • Stability : Stable under normal storage conditions.


Scientific Research Applications

  • Carcinogenic Agent Evaluation : Higgins et al. (1968) evaluated 3,2′-dimethyl-4-aminobiphenyl hydrochloride, a compound structurally related to 3,3-Dimethyl-1-phenylbutan-2-amine hydrochloride, for its suitability as a carcinogenic agent in rats. However, they found it unsuitable and suggested future experiments with the free amine form, possibly using radioactive tagging to determine the carcinogenic metabolite (Higgins, Grossi, Conte, & Rousselot, 1968).

  • Peptidomimetics Synthesis : Hayashi et al. (2001) discussed the synthesis of peptidomimetics containing α-hydroxy-β-amino acid. They used a β-amino acid derivative, Boc-Apns-OH, which is intensively employed in the development of HIV-1 protease inhibitors. This study emphasizes the importance of amide bond formation in the synthesis of complex pharmaceutical compounds (Hayashi et al., 2001).

  • Chiral Arene Ruthenium Complexes : Pinto et al. (2004) researched the formation of chiral-at-metal P-tethered arene ruthenium(II) complexes using (R)-3-phenylbutanol, which has similarities to the compound . Their study provides insights into the synthesis and characterization of organometallic compounds with potential applications in catalysis and material science (Pinto, Marconi, Heinemann, & Zenneck, 2004).

  • Analgesic Synthesis : Wissler et al. (2007) described the synthesis of a new potential analgesic using a palladium/amberlyst catalyst. The compound synthesized, (−)-(2S,3S)-1-Dimethylamino-3-(3-methoxy-phenyl)-2-methyl-pentan-3-ol hydrochloride, shows the application of the compound in medicinal chemistry (Wissler, Jagusch, Sundermann, & Hoelderich, 2007).

  • Tetrazole-Containing Derivatives : Putis et al. (2008) worked on the synthesis of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid. Their study explores the reactivity of terminal groups in the molecule, which is relevant to the compound of interest, demonstrating its utility in synthesizing complex molecular structures (Putis, Shuvalova, & Ostrovskii, 2008).

Safety And Hazards


  • Toxicity : As with any amine compound, 3,3-Dimethyl-1-phenylbutan-2-amine hydrochloride should be handled with care. It may cause skin and eye irritation.

  • Storage : Store in a cool, dry place away from direct sunlight.

  • Disposal : Dispose of according to local regulations.


Future Directions

Research on this compound could explore its potential applications in medicine, catalysis, or material science. Investigating its biological activity and pharmacological properties would be valuable for future drug development.


Please note that this analysis is based on available information, and further studies may provide additional insights. For detailed scientific papers, consider referring to the relevant literature1234.


properties

IUPAC Name

3,3-dimethyl-1-phenylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-12(2,3)11(13)9-10-7-5-4-6-8-10;/h4-8,11H,9,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZWZDYJOMTUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-phenylbutan-2-amine hydrochloride

CAS RN

160204-35-3
Record name 3,3-dimethyl-1-phenylbutan-2-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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